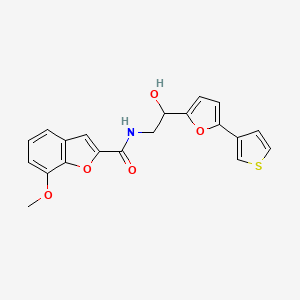
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C6H6IN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of an iodine atom and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile typically involves the iodination of 1,5-dimethylpyrazole-3-carbonitrile. One common method is the reaction of 1,5-dimethylpyrazole-3-carbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) and an appropriate solvent (e.g., toluene, ethanol) under inert atmosphere.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using a metal catalyst (e.g., Pd/C) under hydrogen gas.
Major Products Formed
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Reduction Reactions: 4-Amino-1,5-dimethylpyrazole-3-carbonitrile or its derivatives.
Applications De Recherche Scientifique
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the iodine atom and nitrile group can enhance its binding affinity and selectivity towards target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1,5-dimethylpyrazole-3-carbonitrile
- 4-Chloro-1,5-dimethylpyrazole-3-carbonitrile
- 4-Fluoro-1,5-dimethylpyrazole-3-carbonitrile
Uniqueness
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
54384-71-3; 863752-94-7 |
|---|---|
Formule moléculaire |
C6H6IN3 |
Poids moléculaire |
247.039 |
Nom IUPAC |
4-iodo-1,5-dimethylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H6IN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3 |
Clé InChI |
CWPNLYCUEKSGOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C#N)I |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2869784.png)



![3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)


![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2869796.png)

![N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2869800.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2869803.png)
